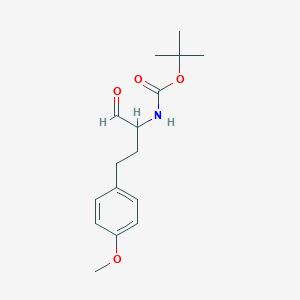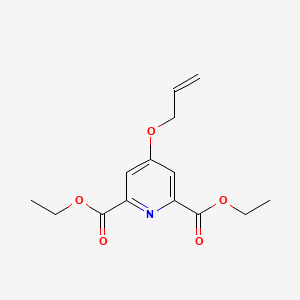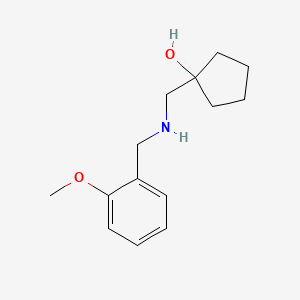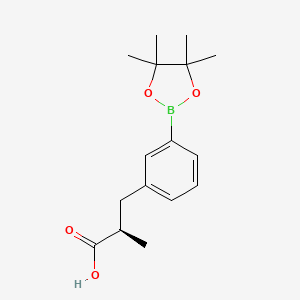
2,2',2''-(10-(2-((4-((3-Hydroxy-3,3-diphosphonopropyl)(methyl)amino)butyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’'-(10-(2-((4-((3-Hydroxy-3,3-diphosphonopropyl)(methyl)amino)butyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(10-(2-((4-((3-Hydroxy-3,3-diphosphonopropyl)(methyl)amino)butyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid involves multiple steps, starting from readily available precursors. The process typically includes the following steps:
Formation of the tetraazacyclododecane core: This step involves the cyclization of linear precursors under specific conditions to form the tetraazacyclododecane ring.
Functionalization of the core:
Final modifications: The addition of the hydroxy and diphosphonopropyl groups is carried out in the final steps, often involving selective protection and deprotection strategies to ensure the correct placement of functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. The process is designed to minimize waste and ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’'-(10-(2-((4-((3-Hydroxy-3,3-diphosphonopropyl)(methyl)amino)butyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohols.
Substitution: The acetic acid groups can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction of carbonyl groups results in alcohols.
Wissenschaftliche Forschungsanwendungen
2,2’,2’'-(10-(2-((4-((3-Hydroxy-3,3-diphosphonopropyl)(methyl)amino)butyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2,2’,2’'-(10-(2-((4-((3-Hydroxy-3,3-diphosphonopropyl)(methyl)amino)butyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid involves its ability to form stable complexes with metal ions. This property is attributed to the presence of multiple donor atoms (nitrogen and oxygen) in its structure, which can coordinate with metal ions. The compound’s reactivity and specificity are influenced by the spatial arrangement of these donor atoms and the overall geometry of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a similar ability to form stable metal complexes.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with additional donor atoms, providing enhanced binding properties.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A compound with a similar tetraazacyclododecane core but different functional groups.
Uniqueness
2,2’,2’'-(10-(2-((4-((3-Hydroxy-3,3-diphosphonopropyl)(methyl)amino)butyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid is unique due to the presence of hydroxy and diphosphonopropyl groups, which enhance its reactivity and specificity in forming complexes. These functional groups also provide additional sites for chemical modifications, making the compound versatile for various applications.
Eigenschaften
Molekularformel |
C24H48N6O14P2 |
|---|---|
Molekulargewicht |
706.6 g/mol |
IUPAC-Name |
2-[4,7-bis(carboxymethyl)-10-[2-[4-[(3-hydroxy-3,3-diphosphonopropyl)-methylamino]butylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C24H48N6O14P2/c1-26(7-4-24(38,45(39,40)41)46(42,43)44)6-3-2-5-25-20(31)16-27-8-10-28(17-21(32)33)12-14-30(19-23(36)37)15-13-29(11-9-27)18-22(34)35/h38H,2-19H2,1H3,(H,25,31)(H,32,33)(H,34,35)(H,36,37)(H2,39,40,41)(H2,42,43,44) |
InChI-Schlüssel |
WYPQHGUUXJVXPF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCCNC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)CCC(O)(P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-([1,1'-Biphenyl]-4-yl)azetidine](/img/structure/B13347879.png)

![4,5-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13347890.png)
![1-isopropyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13347896.png)






![Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-](/img/structure/B13347937.png)



